molecular formula C11H13Cl B1527614 1-(Chloromethyl)-4-cyclobutylbenzene CAS No. 1379078-16-6

1-(Chloromethyl)-4-cyclobutylbenzene

Cat. No.: B1527614
CAS No.: 1379078-16-6
M. Wt: 180.67 g/mol
InChI Key: SBTDFAQEWXVTHL-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-4-cyclobutylbenzene is an organic compound characterized by a benzene ring substituted with a chloromethyl group and a cyclobutyl group

Mechanism of Action

Target of Action

It’s known that chloromethyl compounds often interact with proteins and other macromolecules in the cell, forming covalent bonds . These interactions can alter the function of these macromolecules, leading to various cellular effects.

Mode of Action

1-(Chloromethyl)-4-cyclobutylbenzene likely undergoes reactions similar to other chloromethyl compounds. It’s known that chloromethyl compounds can participate in nucleophilic substitution reactions . In these reactions, a nucleophile (a molecule or ion that donates an electron pair) attacks the chloromethyl group, replacing the chlorine atom. This can result in the formation of a new covalent bond between the this compound and the nucleophile .

Biochemical Pathways

This could disrupt normal cellular processes, leading to changes in cell function .

Pharmacokinetics

Finally, excretion would likely occur via the kidneys or liver .

Result of Action

Given its potential to form covalent bonds with biomolecules, it could have a range of effects, including altering protein function, disrupting cellular processes, or causing cellular damage .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. For example, pH could affect its reactivity, while temperature could influence its stability. Additionally, the presence of other molecules could impact its efficacy, either by competing for the same targets or by interacting with this compound itself .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-4-cyclobutylbenzene can be synthesized through the chloromethylation of 4-cyclobutylbenzene. This process typically involves the reaction of 4-cyclobutylbenzene with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc iodide or aluminum chloride . The reaction is carried out in a solvent like dichloromethane at low temperatures to ensure high yields and minimize side reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. The choice of catalysts and solvents is crucial to ensure the environmental and economic viability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Chloromethyl)-4-cyclobutylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, or thiols in polar solvents such as water or ethanol.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products:

    Substitution: Formation of alcohols, amines, or thioethers.

    Oxidation: Formation of benzyl alcohol or benzoic acid derivatives.

    Reduction: Formation of 4-cyclobutylmethylbenzene.

Comparison with Similar Compounds

    1-(Chloromethyl)-4-methylbenzene: Similar structure but with a methyl group instead of a cyclobutyl group.

    1-(Chloromethyl)-4-ethylbenzene: Contains an ethyl group instead of a cyclobutyl group.

    1-(Chloromethyl)-4-isopropylbenzene: Features an isopropyl group in place of the cyclobutyl group.

Uniqueness: 1-(Chloromethyl)-4-cyclobutylbenzene is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties compared to its analogs.

Properties

IUPAC Name

1-(chloromethyl)-4-cyclobutylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl/c12-8-9-4-6-11(7-5-9)10-2-1-3-10/h4-7,10H,1-3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBTDFAQEWXVTHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC=C(C=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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